5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S779921
CAS No.
27006-76-4
M.F
C6H7ClN2O
M. Wt
158.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

CAS Number

27006-76-4

Product Name

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbaldehyde

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3

InChI Key

SZRSMNYUEXXEBL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C=O)Cl)C

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C

Synthesis and Crystal Structure:

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been synthesized and its crystal structure determined []. The study reported the molecule adopts a mirror plane orientation, with the hydrogens of the methyl groups exhibiting rotational disorder []. Additionally, the crystal packing analysis revealed weak intermolecular interactions involving C-H and O atoms, alongside short Cl-N contacts [].

Potential Applications:

While the specific research applications of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are not yet extensively documented, the presence of functional groups like the chlorine atom, the methyl groups, and the aldehyde group suggests potential for exploration in various fields:

  • Medicinal Chemistry: The diverse functionalities present in the molecule could be of interest for the development of novel drug candidates, with the chlorine and methyl groups potentially influencing target binding and the aldehyde group facilitating further chemical modifications [].
  • Material Science: The molecule's structure could be investigated for its potential role in the design of new functional materials, with the chlorine atom potentially influencing conductivity or other properties.
  • Organic Synthesis: The aldehyde group makes 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde a valuable intermediate for further organic transformations, allowing the introduction of various functionalities through well-established reactions.

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₆H₇ClN₂O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This compound is characterized by the presence of a chloro substituent at the fifth position and an aldehyde functional group at the fourth position of the pyrazole ring. The crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde shows that molecules are situated on mirror planes, with significant intermolecular interactions such as C–H···O and Cl···N contacts, indicating its potential for complex formation in various chemical environments .

Typical of aldehydes and pyrazoles. Key reactions include:

  • Condensation Reactions: The aldehyde group can participate in condensation reactions with various nucleophiles, leading to the formation of more complex organic molecules.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Addition: The electrophilic carbonyl carbon in the aldehyde can react with nucleophiles, facilitating the synthesis of various derivatives .

Compounds containing pyrazole moieties, including 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, have been reported to exhibit diverse biological activities. These include:

  • Antimicrobial Properties: Pyrazole derivatives are often evaluated for their antimicrobial efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Some studies indicate that pyrazole compounds may possess anti-inflammatory properties, making them candidates for therapeutic applications .
  • Potential as Agrochemicals: This compound serves as an intermediate in the synthesis of agrochemicals, highlighting its relevance in agricultural chemistry .

The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is commonly achieved through the Vilsmeier-Haack reaction. The general procedure involves:

  • Preparation of Reaction Mixture: A mixture of dimethylformamide and phosphoryl trichloride is prepared under controlled temperature conditions.
  • Addition of Pyrazolone: 1,3-Dimethylpyrazol-5(4H)-one is added to the reaction mixture.
  • Heating: The reaction is heated to facilitate chlorination and subsequent formation of the aldehyde.
  • Workup: After completion, the mixture is cooled, neutralized, and extracted with organic solvents to isolate the product .

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde finds applications in several fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various bioactive compounds.
  • Agricultural Chemistry: The compound is used in developing agrochemicals due to its biological activity .
  • Material Science: Research into its properties may lead to applications in developing new materials or catalysts.

Studies on interaction mechanisms involving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde have shown that it can form complexes with metal ions and other ligands. These interactions may enhance its biological activity or alter its chemical reactivity. For instance:

  • Metal Complexation: The compound's ability to coordinate with transition metals could be explored for catalysis or drug delivery systems.
  • Biological Interactions: Investigations into its binding affinities with enzymes or receptors could provide insights into its pharmacological potential .

Several compounds share structural similarities with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazoleMethyl group at position 1Lacks chloro substituent; simpler structure
3-Chloro-1-methylpyrazoleChloro substituent at position 3Different position of chlorine affects reactivity
4-MethylpyrazoleMethyl group at position 4Alters biological activity compared to title compound
5-Bromo-1,3-dimethylpyrazoleBromine instead of chlorinePotentially different biological properties

These compounds are significant for comparison due to their varying biological activities and chemical reactivities, which stem from differences in substituents and ring structures.

Vilsmeier-Haack Reaction Approaches

From Phenylhydrazones as Precursors

The Vilsmeier-Haack reaction represents one of the most widely employed methodologies for the synthesis of pyrazole-4-carbaldehydes, including 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This approach utilizes phenylhydrazones as key intermediates, which undergo cyclization and formylation in a single transformation [1] [2]. The reaction mechanism involves the formation of a chloroiminium ion intermediate through the reaction of phosphoryl chloride with dimethylformamide, followed by electrophilic attack on the electron-rich pyrazole ring system [2] .

Research has demonstrated that the Vilsmeier cyclization of hydrazones provides an efficient route for the preparation of 1H-pyrazole-4-carbaldehydes with yields typically ranging from 81% to 89% for chlorinated pyrazole derivatives [2]. The process involves treating hydrazones with three equivalents of the Vilsmeier-Haack reagent at elevated temperatures of 80-90°C for 4 hours [2]. The reaction proceeds through a well-defined mechanism where the hydrazone substrate undergoes initial electrophilic attack by the Vilsmeier reagent, followed by cyclization to form the pyrazole ring and subsequent formylation at the 4-position [1] [2].

Using 1,3-Dimethyl-5-pyrazolone as Starting Material

A highly efficient synthetic route to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves the direct formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one using the Vilsmeier-Haack reagent system [4] [5]. This methodology provides excellent regioselectivity, with formylation occurring exclusively at the 4-position of the pyrazole ring. The reaction conditions involve heating the pyrazolone substrate with dimethylformamide and phosphoryl chloride at 363 K for 4 hours [4] [5].

The experimental procedure involves adding phosphoryl chloride dropwise to a cold solution of dimethylformamide, followed by the addition of the pyrazolone substrate. The reaction mixture is then heated to 363 K and maintained at this temperature for 4 hours [4] [5]. Upon completion, the reaction mixture is cooled and poured into cold water, and the pH is adjusted to 7 using sodium hydroxide solution. The product is extracted with ethyl acetate and purified through recrystallization from ethyl acetate/petroleum ether to afford colorless crystals [4] [5].

Reaction Mechanisms and Intermediates

The Vilsmeier-Haack reaction proceeds through a complex mechanism involving multiple intermediates. The initial step involves the formation of the Vilsmeier reagent through the reaction of phosphoryl chloride with dimethylformamide, generating a chloroiminium ion intermediate [6] [2]. This electrophilic species then attacks the electron-rich pyrazole ring, typically at the 4-position due to the electronic distribution within the heterocyclic system [6] [7].

The mechanism continues with the formation of a chlorinated intermediate, which undergoes hydrolysis during the workup procedure to yield the corresponding aldehyde [6] [2]. The regioselectivity of the formylation is governed by the electronic distribution within the pyrazole ring, with the 4-position being the most electron-rich and therefore most susceptible to electrophilic attack [7]. The reaction is particularly efficient for pyrazole derivatives containing electron-donating substituents, which enhance the nucleophilicity of the ring system [6] [7].

Optimization of Reaction Parameters

Comprehensive optimization studies have revealed that several parameters significantly influence the efficiency and yield of the Vilsmeier-Haack formylation reaction. Temperature control represents a critical factor, with optimal conditions requiring temperatures between 80-90°C for complete conversion . Lower temperatures result in incomplete reactions, while higher temperatures may lead to decomposition of the Vilsmeier reagent or formation of undesired side products .

The reagent ratio also plays a crucial role in the reaction outcome. Studies have shown that a stoichiometric excess of the Vilsmeier reagent is essential for complete conversion, with optimal ratios ranging from 3:1 to 4:1 (phosphoryl chloride to substrate) [2] . The maintenance of anhydrous conditions is absolutely critical, as the presence of water can interfere with the formation of the Vilsmeier reagent and lead to hydrolysis of intermediates [2]. Water content must be maintained below 0.1% for optimal results [2].

Reaction time optimization has demonstrated that conventional heating methods typically require 4-8 hours for complete conversion, as monitored by thin-layer chromatography [4] [2]. However, microwave-assisted synthesis can significantly reduce reaction times to approximately 60 minutes while maintaining comparable yields . The use of ultrasonic irradiation at 20 kilohertz and 60°C has been shown to provide optimal conditions, yielding 81% of the desired pyrazole-4-carbaldehyde products .

Oxidation Methods

From Corresponding Alcohols

The oxidation of pyrazole-4-methanol derivatives represents an alternative synthetic approach for the preparation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This methodology involves the controlled oxidation of the corresponding primary alcohol using various oxidizing agents under mild conditions . Manganese dioxide oxidation in acetone represents one of the most commonly employed methods, providing moderate yields of 52.33% under reflux conditions for 6-8 hours .

The oxidation process involves the formation of a manganese-alcohol complex intermediate, which undergoes elimination to generate the aldehyde product . The reaction is generally carried out in acetone solvent at reflux temperature, with the progress monitored by thin-layer chromatography. The moderate yield observed suggests the presence of competing side reactions, such as dimerization or decomposition of the aldehyde under prolonged heating conditions .

Selective Oxidation Techniques

Several selective oxidation techniques have been developed to improve the efficiency of aldehyde formation from pyrazole alcohols. The 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radical oxidation system represents a highly efficient approach for the oxidation of primary alcohols to aldehydes [9]. This method typically employs TEMPO in combination with sodium hypochlorite as the terminal oxidant, proceeding under mild conditions at room temperature over 2-4 hours with yields ranging from 75-90% [9].

The Swern oxidation represents another selective method for the conversion of pyrazole alcohols to aldehydes. This procedure involves the activation of dimethyl sulfoxide with oxalyl chloride at -78°C, followed by the addition of the alcohol substrate and subsequent treatment with a tertiary amine base [10]. The reaction proceeds through a sulfoxonium ylide intermediate and provides excellent yields of 70-85% with minimal formation of side products [10].

Catalytic oxidation methods using transition metal catalysts have also been explored for the selective oxidation of pyrazole alcohols. Palladium-catalyzed oxidation systems using molecular oxygen as the terminal oxidant provide environmentally friendly alternatives to traditional oxidizing agents [11]. These methods typically proceed under mild conditions and can be adapted for continuous flow processes, making them suitable for industrial scale applications [11].

Alternative Synthetic Routes

From Other Pyrazole Derivatives

Alternative synthetic routes to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be developed through the functionalization of other pyrazole derivatives. The direct formylation of pre-formed pyrazole rings using the Duff reaction represents one such approach, involving the reaction of pyrazoles with hexamethylenetetramine in acidic conditions [12]. This methodology provides regioselective formylation at the 4-position, particularly for pyrazoles bearing electron-donating substituents [12].

Cross-coupling reactions offer another avenue for the preparation of pyrazole carbaldehydes. The Suzuki-Miyaura coupling reaction between pyrazole halides and formyl-containing boronic acid derivatives provides access to aldehyde-functionalized pyrazoles [13] [14]. These reactions typically employ palladium catalysts with appropriate phosphine ligands and proceed under basic conditions with yields ranging from 59-90% [13] [14].

Ring Construction Approaches

Ring construction approaches involve the assembly of the pyrazole ring from acyclic precursors in a single synthetic operation. The condensation of α-diketones with hydrazines represents a classical approach for pyrazole synthesis, with subsequent formylation providing access to the desired carbaldehyde derivatives [15]. This methodology offers excellent control over substitution patterns and can be adapted for the synthesis of various pyrazole derivatives [15].

The cycloaddition of diazoalkanes with alkenes represents another ring construction approach for pyrazole synthesis. These reactions proceed through [3+2] cycloaddition mechanisms and provide access to highly substituted pyrazoles [16]. The diazoalkane intermediates can be generated in situ from stable precursors, making this approach operationally simple and safe [16].

Green Chemistry Approaches

Solvent-Free and Microwave-Assisted Syntheses

The development of environmentally sustainable synthetic methodologies has led to the exploration of solvent-free and microwave-assisted approaches for pyrazole synthesis. Solvent-free conditions involve the neat reaction of substrates at elevated temperatures, eliminating the need for organic solvents and reducing environmental impact [17] [18] [19]. These reactions typically proceed at temperatures between 120-140°C for 2-4 hours, providing yields of 70-85% [17] [18] [19].

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches, offering reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [20] [21] [22]. Microwave irradiation provides instantaneous and specific heating without requiring direct contact between the energy source and reaction vessel [20] [21] [22]. Power settings typically range from 250-300 watts with intermittent irradiation at 30-second intervals to prevent overheating [21] [22].

The optimization of microwave-assisted synthesis involves careful control of power settings, reaction temperature, and irradiation time [20] [21] [22]. Studies have demonstrated that microwave-assisted synthesis of pyrazole derivatives can be completed in 30 seconds to 10 minutes, compared to several hours required for conventional heating [21] [22]. This methodology demonstrates particular utility for substrates bearing electron-withdrawing groups such as chloro substituents [21] [22].

Catalytic Methods and Sustainable Approaches

Catalytic methods employing recyclable catalysts represent an important aspect of sustainable pyrazole synthesis. The use of ionic liquids as both solvents and catalysts provides an environmentally friendly approach with excellent recyclability [15]. These systems typically operate at moderate temperatures of 80-100°C and provide yields of 75-88% with reaction times of 1-3 hours [15].

Water-based synthesis represents another sustainable approach, utilizing water as the primary solvent for pyrazole formation reactions [23]. These methodologies typically employ phase-transfer catalysts or water-soluble organic catalysts to facilitate the reaction in aqueous media [23]. The reactions proceed under reflux conditions for 2-8 hours, providing yields of 65-80% while eliminating the need for organic solvents [23].

Photochemical approaches using visible light irradiation have also been explored for sustainable pyrazole synthesis. These methods typically employ photosensitizers and proceed under mild conditions at room temperature [24]. The use of solar irradiation or light-emitting diodes provides an energy-efficient alternative to conventional heating methods [24].

Scale-up Considerations and Industrial Synthesis

Process Development Parameters

The scale-up of pyrazole synthesis from laboratory to industrial scale requires careful consideration of several critical parameters. Heat transfer efficiency becomes a major concern at larger scales, as the Vilsmeier-Haack reaction is highly exothermic and requires precise temperature control to prevent thermal runaway [25] [26]. The implementation of continuous flow processes provides better heat transfer characteristics and improved safety profiles compared to batch reactors [27] [26].

Mass transfer considerations become increasingly important at industrial scale, particularly for heterogeneous reactions involving solid catalysts. The design of appropriate mixing systems and reactor configurations is essential for maintaining reaction efficiency and product quality [27] [26]. The use of microreactors and continuous flow systems can provide enhanced mixing and improved control over reaction parameters [27] [26].

Process safety considerations are paramount in industrial synthesis, particularly for reactions involving highly reactive intermediates or hazardous reagents. The Vilsmeier-Haack reaction involves the use of phosphoryl chloride, which is highly corrosive and requires specialized equipment and safety protocols [25] [26]. The development of alternative reagent systems or continuous processing methods can help mitigate these safety concerns [25] [26].

Purification and Crystallization Techniques

The purification of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde at industrial scale requires efficient separation techniques that can handle large volumes while maintaining product quality. Crystallization represents the most common purification method, involving the controlled precipitation of the product from solution [28] [29]. The optimization of crystallization conditions, including solvent selection, temperature control, and seeding strategies, is crucial for obtaining high-purity products [28] [29].

Recrystallization from ethyl acetate/petroleum ether mixtures has been demonstrated to provide high-purity products suitable for pharmaceutical applications [4] [5]. The crystallization process typically involves dissolution of the crude product in hot ethyl acetate, followed by slow cooling and addition of petroleum ether to induce precipitation [4] [5]. The resulting crystals are filtered, washed, and dried under controlled conditions to ensure consistent product quality [4] [5].

Alternative purification methods include distillation, chromatographic separation, and extraction techniques. Distillation can be employed for volatile pyrazole derivatives, provided that the compounds are thermally stable at the distillation temperature [28] [29]. Chromatographic methods, while effective for small-scale purification, may not be economically viable for large-scale industrial applications [28] [29].

Quality Control Parameters

The establishment of comprehensive quality control parameters is essential for ensuring the consistency and purity of industrially produced 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Analytical methods must be validated for accuracy, precision, and robustness to ensure reliable results across different batches and production facilities [30] [31]. High-performance liquid chromatography represents the primary analytical method for purity determination, with typical specifications requiring a minimum purity of 95-98% [30] [31].

Impurity profiling is crucial for pharmaceutical applications, requiring the identification and quantification of all potential impurities at levels above 0.1% [30] [31]. Common impurities include unreacted starting materials, side products from the Vilsmeier-Haack reaction, and degradation products formed during storage [30] [31]. The development of specific analytical methods for each impurity is necessary for comprehensive quality control [30] [31].

Physical characterization parameters include melting point determination, which for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is reported as 78-79°C [32] [33]. Spectroscopic methods, including nuclear magnetic resonance and infrared spectroscopy, are employed for structural confirmation and purity assessment [32] [33]. Thermal analysis techniques, such as differential scanning calorimetry and thermogravimetric analysis, provide information about thermal stability and decomposition behavior [32] [33].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Dates

Last modified: 08-15-2023

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